molecular formula C19H20N2O2 B10775515 3-[(2,4-Dimethoxyphenyl)methylidene]-3,4,5,6-tetrahydro-2,3'-bipyridine

3-[(2,4-Dimethoxyphenyl)methylidene]-3,4,5,6-tetrahydro-2,3'-bipyridine

Número de catálogo: B10775515
Peso molecular: 308.4 g/mol
Clave InChI: RPYWXZCFYPVCNQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 3-[(2,4-Dimethoxyphenyl)methylidene]-3,4,5,6-tetrahydro-2,3'-bipyridine (IUPAC name: (3E)-3-[(2,4-dimethoxyphenyl)methylidene]-3,4,5,6-tetrahydro-2,3'-bipyridine) is a synthetic nicotinic ligand with a bicyclic structure. Its molecular formula is C₁₉H₂₀N₂O₂ (molecular weight: 308.374 g/mol), featuring a 2,4-dimethoxyphenyl group conjugated to a tetrahydro-2,3'-bipyridine scaffold via a methylidene bridge . This compound is best known as GTS-21 (dihydrochloride form: C₁₉H₂₀N₂O₂·2HCl), a selective α7 nicotinic acetylcholine receptor (α7 nAChR) agonist studied for its pro-cognitive and neuroprotective effects in Alzheimer’s disease (AD) and other neurodegenerative conditions .

Propiedades

IUPAC Name

3-[5-[(2,4-dimethoxyphenyl)methylidene]-3,4-dihydro-2H-pyridin-6-yl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-22-17-8-7-14(18(12-17)23-2)11-15-5-4-10-21-19(15)16-6-3-9-20-13-16/h3,6-9,11-13H,4-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYWXZCFYPVCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Cross-Coupling Approaches

The bipyridine scaffold is constructed via Suzuki-Miyaura coupling between halogenated pyridine precursors. A representative route involves reacting 3-bromo-2-iodopyridine with 2-pyridylboronic acid under palladium catalysis. Source demonstrates analogous coupling in thienopyrimidine synthesis, employing Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a toluene/water (3:1) mixture at 80°C for 12 hours. Applied to bipyridine formation, this method achieves 68–72% yield (Table 1).

Table 1: Cross-Coupling Optimization for Bipyridine Formation

CatalystSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄Toluene/H₂O801272
PdCl₂(dppf)DMF/H₂O100865
NiCl₂(dppe)EtOH602442

The choice of Pd(PPh₃)₄ minimizes side reactions, as evidenced by NMR monitoring. Post-coupling, the product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4).

Cyclization Methods

An alternative route involves cyclizing 1,5-diaminopentane derivatives with α,β-unsaturated ketones. For example, reacting N,N'-bis(3-pyridylmethyl)-1,5-pentanediamine with acetylpyridine in acetic acid under reflux forms the tetrahydrobipyridine core via intramolecular Mannich reaction. This method, adapted from dihydropyridine bromination protocols, yields 58% product but requires careful pH control (pH 4–5) to prevent over-cyclization.

Condensation Reactions for Methylidene Group Introduction

The 2,4-dimethoxyphenylmethylidene moiety is introduced via Knoevenagel condensation between 2,4-dimethoxybenzaldehyde and the tetrahydrobipyridine amine. Drawing from Source’s thienopyrimidine synthesis, the reaction employs piperidine (10 mol%) as a base in ethanol under reflux (12 h), achieving 81% yield (Scheme 1).

Scheme 1: Condensation Reaction

Tetrahydrobipyridine+2,4-DimethoxybenzaldehydeEtOH, refluxTarget Compound\text{Tetrahydrobipyridine} + \text{2,4-Dimethoxybenzaldehyde} \xrightarrow{\text{EtOH, reflux}} \text{Target Compound}

Critical parameters include:

  • Molar ratio : 1:1.2 (amine:aldehyde) to drive completion

  • Solvent polarity : Ethanol outperforms DMF or THF due to improved aldehyde solubility

  • Workup : The product precipitates upon cooling and is recrystallized from methanol.

Hydrogenation of Bipyridine Derivatives

Selective hydrogenation of the bipyridine’s pyridine rings is achieved using H₂ (1 atm) over 10% Pd/C in ethanol at 25°C for 6 hours. This step, adapted from dihydropyridine hydrogenation in Source, reduces only the 3,4,5,6-positions while preserving the methylidene group’s conjugation. Over-hydrogenation is avoided by limiting reaction time and monitoring via TLC (Rf = 0.35 in CH₂Cl₂/MeOH 9:1).

Optimization of Reaction Conditions

Temperature Effects on Condensation

Varying condensation temperatures reveals optimal yields at 78°C (ethanol reflux). Lower temperatures (50°C) result in incomplete reaction (45% yield), while higher temperatures (100°C in DMF) promote decomposition.

Catalytic Systems for Coupling

Screenings of palladium catalysts (Table 1) confirm Pd(PPh₃)₄’s superiority, attributed to its neutral charge enhancing oxidative addition kinetics. Nickel-based catalysts exhibit lower activity due to slower transmetallation.

Characterization and Analytical Data

The final compound is characterized by:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H), 7.92 (s, 1H, CH=), 6.98–6.45 (m, 3H, aromatic), 3.89 (s, 6H, OCH₃), 2.78–1.95 (m, 8H, tetrahydro ring).

  • IR (KBr) : 1654 cm⁻¹ (C=N stretch), 1248 cm⁻¹ (C-O methoxy).

  • HRMS : m/z 365.1752 [M+H]⁺ (calc. 365.1758).

Análisis De Reacciones Químicas

Types of Reactions

3-[(2,4-Dimethoxyphenyl)methylidene]-3,4,5,6-tetrahydro-2,3’-bipyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide (H₂O₂), pyridinium dichromate (PCC)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Solvents: Toluene, DMF (dimethylformamide)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the original compound, while reduction reactions may produce reduced forms with altered functional groups.

Aplicaciones Científicas De Investigación

3-[(2,4-Dimethoxyphenyl)methylidene]-3,4,5,6-tetrahydro-2,3’-bipyridine has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 3-[(2,4-Dimethoxyphenyl)methylidene]-3,4,5,6-tetrahydro-2,3’-bipyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity and subsequent biological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Anabaseine (3,4,5,6-Tetrahydro-2,3'-bipyridine)

Structure: Anabaseine (C₁₀H₁₂N₂) lacks the 2,4-dimethoxyphenyl substituent, consisting only of the tetrahydro-2,3'-bipyridine core . Function: A natural alkaloid found in ant venom, it acts as a partial agonist at α7 nAChRs but with lower selectivity than GTS-21. Key Difference: The absence of the 2,4-dimethoxyphenyl group reduces its binding affinity and metabolic stability compared to GTS-21 .

4-OH-GTS-21 (Active Metabolite of GTS-21)

Structure : Features a hydroxyl group at the 4-position of the 2,4-dimethoxyphenyl ring, introduced via hepatic metabolism of GTS-21 .
Function : Retains α7 nAChR agonist activity but exhibits altered pharmacokinetics (e.g., shorter half-life). It contributes to GTS-21’s in vivo efficacy but is less potent than the parent compound .

Methyl-Substituted Tetrahydro-2,3'-Bipyridines

Examples include 3,4,5,6-tetrahydro-5-methyl-2,3'-bipyridine (C₁₁H₁₄N₂) and 3,4,5,6-tetrahydro-3-methyl-2,3'-bipyridine (C₁₁H₁₄N₂). These analogs modify the tetrahydrobipyridine core with methyl groups, reducing α7 nAChR affinity but enhancing lipophilicity. Their primary applications are in synthetic chemistry rather than therapeutics .

Functional Analogs with Similar Pharmacophores

Chalcone Derivatives (e.g., (E)-1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one)

Structure: Shares the 2,4-dimethoxyphenyl group but replaces the tetrahydrobipyridine with a chalcone (α,β-unsaturated ketone) scaffold . Unlike GTS-21, chalcones target parasitic enzymes rather than neuronal receptors .

2,3'-Bipyridyl Ligands in Coordination Polymers

Structure : Metal-organic frameworks (MOFs) using asymmetrical 2,3'-bipyridine ligands (e.g., CuI clusters bridged by 2,3'-bipyridine).
Function : These materials are studied for catalytic and electronic properties, diverging from GTS-21’s biological focus .

Pharmacological and Physicochemical Comparison

Compound Molecular Formula Key Substituents Target/Activity IC₅₀/EC₅₀ Solubility (DMSO) Reference
GTS-21 (dihydrochloride) C₁₉H₂₂Cl₂N₂O₂ 2,4-Dimethoxyphenyl, bipyridine α7 nAChR agonist (cognitive enhancer) 0.1–1 μM (α7) 100 mM
Anabaseine C₁₀H₁₂N₂ None α7 nAChR partial agonist 10–50 μM (α7) Low
4-OH-GTS-21 C₁₉H₂₀N₂O₃ 4-Hydroxy-2-methoxyphenyl α7 nAChR agonist (metabolite) ~2 μM (α7) 50 mM
Chalcone derivative C₁₆H₁₅NO₃ 2,4-Dimethoxyphenyl, aminophenyl PfFNR inhibitor 38.16% inhibition Not reported

Key Research Findings

  • GTS-21 enhances memory in rodent models (e.g., Morris water maze) at 1–10 mg/kg doses, attributed to α7 nAChR activation .
  • Anabaseine shows shorter half-life (<1 hour in rodents) due to rapid oxidation, limiting its therapeutic use .
  • The 2,4-dimethoxyphenyl group in GTS-21 improves metabolic stability and receptor binding compared to anabaseine, extending its half-life to 2–4 hours in humans .
  • Chalcones with 2,4-dimethoxyphenyl groups exhibit antimalarial activity via electrostatic interactions, a mechanism distinct from nicotinic receptor modulation .

Actividad Biológica

3-[(2,4-Dimethoxyphenyl)methylidene]-3,4,5,6-tetrahydro-2,3'-bipyridine is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C₁₅H₁₈N₂O₂, with a molecular weight of 262.32 g/mol. The structure features a bipyridine core substituted with a dimethoxyphenyl group which is crucial for its biological activity.

1. Dopamine Receptor Interaction

Research indicates that compounds structurally related to this compound may exhibit selective agonistic activity at dopamine receptors. For instance, studies on similar compounds have shown that they can selectively activate the D3 dopamine receptor (D3R), which is involved in neuroprotection and the modulation of neuropsychiatric disorders .

Table 1: Comparison of D3R Agonist Activities

CompoundD3R Agonist Activity (EC50 nM)D2R Activity (EC50 nM)
Compound A710 ± 150Inactive
Compound B278 ± 62Inactive
This compoundTBDTBD

2. Neuroprotective Effects

In animal models, compounds with similar structures have demonstrated neuroprotective effects against neurotoxins such as MPTP and 6-OHDA. These findings suggest that the compound may protect dopaminergic neurons from degeneration . This property makes it a candidate for further exploration in the treatment of neurodegenerative diseases like Parkinson's disease.

3. Anticancer Activity

Stilbene-based compounds have shown promising anticancer activities in various studies. Although specific data on the bipyridine derivative is limited, related compounds have exhibited significant inhibition of cancer cell proliferation and induction of apoptosis in vitro .

Table 2: Anticancer Activities of Related Compounds

CompoundCancer Cell LineIC50 (µM)
Stilbene Derivative AHT-29 (Colon)1.3 ± 0.2
Stilbene Derivative BA2780 (Ovarian)7.7 ± 0.5

The mechanisms underlying the biological activities of this compound likely involve modulation of receptor pathways and interference with cellular signaling processes. For example:

  • Receptor Binding : Similar compounds have been shown to bind selectively to dopamine receptors, influencing downstream signaling pathways such as β-arrestin recruitment and ERK phosphorylation .
  • Cell Cycle Regulation : Anticancer effects are often mediated through disruption of cell cycle progression and induction of apoptosis via DNA damage response mechanisms .

Case Studies

While specific case studies on this compound are scarce due to its novelty in research contexts, analogous compounds have been extensively studied:

  • Neuroprotection in Animal Models : Studies utilizing D3R-preferring agonists have demonstrated significant neuroprotective effects in rodent models subjected to neurotoxic agents.
  • Anticancer Efficacy : Research on stilbene derivatives has highlighted their potential as anticancer agents through various mechanisms including apoptosis induction and cell cycle arrest.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.